molecular formula C21H26N4O2 B12735093 N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide CAS No. 868072-18-8

N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide

Cat. No.: B12735093
CAS No.: 868072-18-8
M. Wt: 365.5 g/mol
InChI Key: ILZWUAWCTNWSFZ-SFIIULIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide is a compound belonging to the family of pyrazolopyrimidines. This compound has shown significant potential in scientific research, particularly in the field of molecular imaging and contrast agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide involves its binding to peripheral benzodiazepine receptors. These receptors are located on the outer membrane of mitochondria and are involved in various physiological functions. The compound has a high affinity for these receptors, making it a valuable tool for studying their role in different biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide
  • 1-(2-chlorophenyl)-N-[11C]methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide

Uniqueness

N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide is unique due to its higher affinity for peripheral benzodiazepine receptors compared to similar compounds. This higher affinity enhances its effectiveness as a radioligand for PET imaging, providing better brain kinetics and selectivity .

Properties

CAS No.

868072-18-8

Molecular Formula

C21H26N4O2

Molecular Weight

365.5 g/mol

IUPAC Name

N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide

InChI

InChI=1S/C21H26N4O2/c1-6-24(7-2)19(26)13-18-20(16-8-10-17(27-5)11-9-16)23-25-15(4)12-14(3)22-21(18)25/h8-12H,6-7,13H2,1-5H3/i5-1

InChI Key

ILZWUAWCTNWSFZ-SFIIULIVSA-N

Isomeric SMILES

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)O[11CH3])C)C

Canonical SMILES

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.